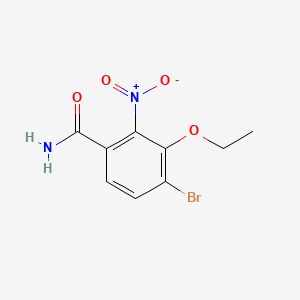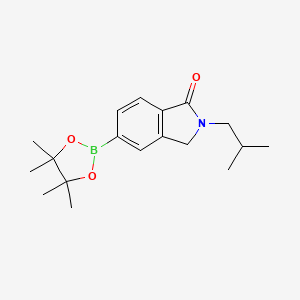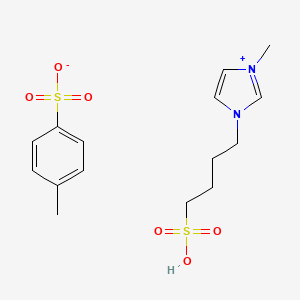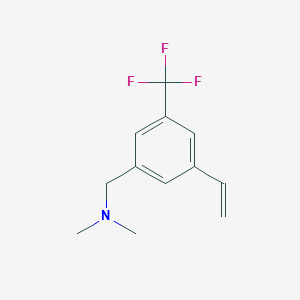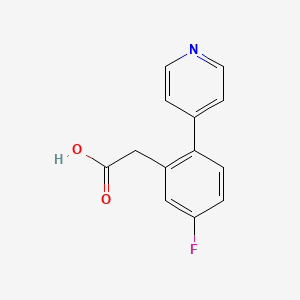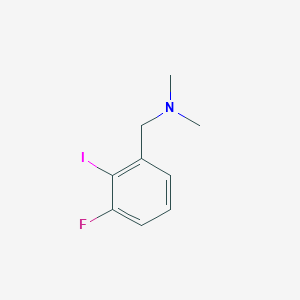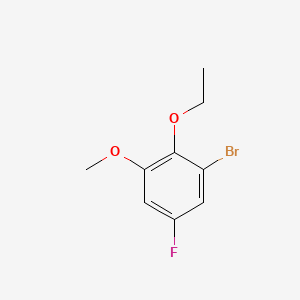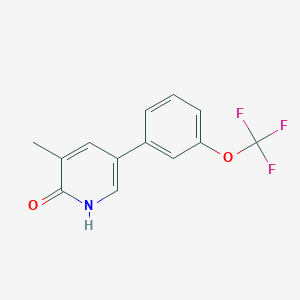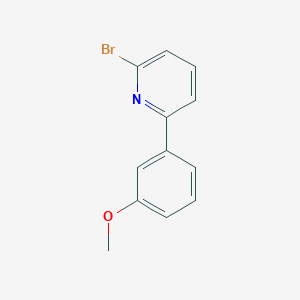
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, which is then attached to the pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the difluoromethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is investigated for its potential as an anti-inflammatory agent. It has shown promise in inhibiting certain enzymes and pathways involved in inflammatory responses .
Industry: The compound is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory activity, the compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are key players in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
4-[2-(Difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: This compound is similar but lacks the difluoromethoxy group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
Propiedades
Fórmula molecular |
C12H8F2N2O3 |
|---|---|
Peso molecular |
266.20 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)phenyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N2O3/c13-12(14)19-9-3-1-7(2-4-9)10-15-5-8(6-16-10)11(17)18/h1-6,12H,(H,17,18) |
Clave InChI |
QFHNYRRJIYVCFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


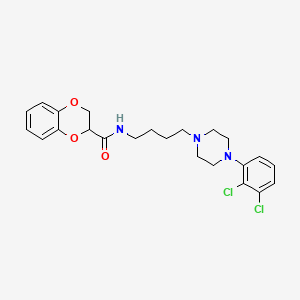

![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
